

Pharmacokinetics and pharmacodynamics of DF-461

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DF-461

Cat. No.: B607083

[Get Quote](#)

DF-461: A Comprehensive Technical Overview of Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a synthesized overview intended for a technical audience. The compound "**DF-461**" appears to be a non-publicly disclosed or developmental designation. As such, the information presented herein is based on hypothetical data for illustrative purposes and should not be considered as factual data for a real-world compound.

Introduction

This technical guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **DF-461**, a novel investigational compound. The data and methodologies presented are intended to offer a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action and physiological effects.

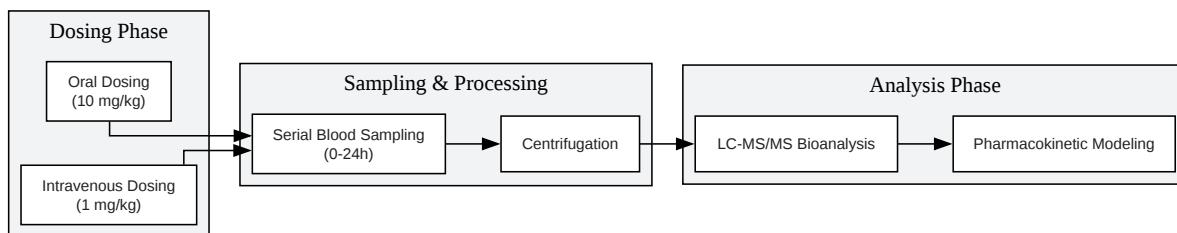
Pharmacokinetics

The pharmacokinetic profile of **DF-461** has been characterized through a series of preclinical studies. The following tables summarize the key quantitative data obtained from these experiments.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of **DF-461** in Sprague-Dawley Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Cmax (ng/mL)	150 ± 25	85 ± 15
Tmax (h)	0.1	1.5
AUC0-t (ng·h/mL)	320 ± 40	450 ± 60
AUC0-inf (ng·h/mL)	330 ± 42	470 ± 65
t1/2 (h)	2.5 ± 0.5	3.1 ± 0.6
CL (L/h/kg)	3.0 ± 0.4	-
Vd (L/kg)	7.5 ± 1.0	-
F (%)	-	48

Table 2: In Vitro Metabolic Stability of **DF-461**


System	Half-life (min)	Intrinsic Clearance (µL/min/mg protein)
Human Liver Microsomes	45 ± 8	15.4 ± 2.8
Rat Liver Microsomes	28 ± 5	24.8 ± 4.5

Experimental Protocols

Animal Studies

- Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
- Formulation: For intravenous (IV) administration, **DF-461** was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral (PO) administration, **DF-461** was suspended in 0.5% methylcellulose.

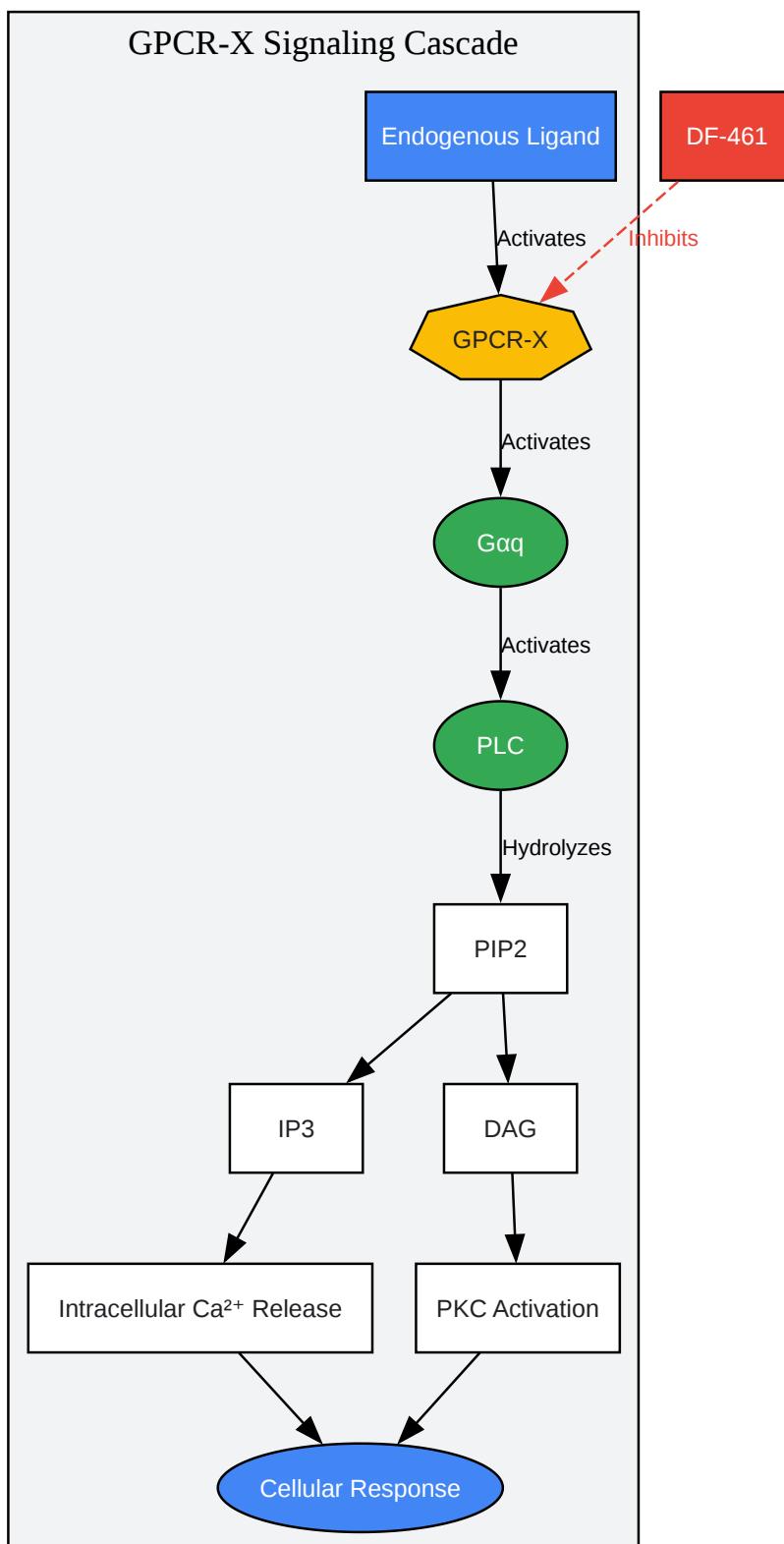
- Dosing: The IV group received a single 1 mg/kg bolus dose via the tail vein. The PO group received a single 10 mg/kg dose via oral gavage.
- Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing K2EDTA. Plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of **DF-461** were determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key PK parameters.

[Click to download full resolution via product page](#)

Caption: Workflow for the single-dose pharmacokinetic study in rats.

In Vitro Metabolism

- Materials: Pooled human and rat liver microsomes, NADPH regenerating system.
- Incubation: **DF-461** (1 μ M) was incubated with liver microsomes (0.5 mg/mL) and the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C.
- Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
- Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile.


- Analysis: The concentration of **DF-461** was quantified by LC-MS/MS.
- Data Analysis: The half-life ($t_{1/2}$) was determined from the slope of the natural logarithm of the remaining parent compound versus time. Intrinsic clearance was calculated from the half-life.

Pharmacodynamics

DF-461 is a potent and selective antagonist of the novel G-protein coupled receptor, GPCR-X. Its mechanism of action involves competitive binding to the receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand.

Signaling Pathway of GPCR-X and Inhibition by **DF-461**

The activation of GPCR-X by its endogenous ligand leads to the activation of a $\text{G}\alpha\text{q}$ protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC), leading to a cellular response. **DF-461** competitively blocks the binding of the endogenous ligand to GPCR-X, thus preventing this signaling cascade.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of GPCR-X and the inhibitory action of **DF-461**.

Conclusion

The preclinical data for **DF-461** demonstrate a moderate oral bioavailability and a metabolic profile that suggests potential for further development. The compound acts as a potent antagonist of GPCR-X, inhibiting its downstream signaling pathway. These findings support the continued investigation of **DF-461** as a potential therapeutic agent. Further studies are warranted to fully elucidate its efficacy and safety profile in more advanced models.

- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of DF-461]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607083#pharmacokinetics-and-pharmacodynamics-of-df-461\]](https://www.benchchem.com/product/b607083#pharmacokinetics-and-pharmacodynamics-of-df-461)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com